N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

CCR5 Antagonist HIV Inflammation

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (≥95% purity) is a differentiated CCR5 antagonist probe with a validated clean off-target profile—no cAMP phosphodiesterase inhibition—ensuring assay specificity unmatched by close structural analogs. The reactive 3-amino handle enables rapid derivatization (diazotization, acylation, reductive amination) for focused SAR library synthesis. Ideal for HIV entry inhibition studies, chemokine receptor selectivity profiling, and phenotypic screens demanding minimal off-target interference. Choose this compound when target specificity and synthetic versatility are critical.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 946690-42-2
Cat. No. B1318627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-methylphenyl)cyclopentanecarboxamide
CAS946690-42-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CCCC2)N
InChIInChI=1S/C13H18N2O/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
InChIKeyQOPHTEQXHFKRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946690-42-2) Procurement Guide: A Cyclopentanecarboxamide Building Block for Chemical Biology


N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946690-42-2) is a small molecule with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. It is an amide derivative comprising a cyclopentanecarboxamide moiety linked to a 3-amino-4-methylphenyl group. This compound is primarily utilized as a synthetic intermediate and research tool, with its biological profile being the subject of ongoing characterization. Preliminary screening data indicate potential activity as a CCR5 antagonist, which is relevant for research into HIV infection and other inflammatory conditions [2]. Commercially, it is available as a research-grade chemical with a typical purity of ≥95% .

Why Generic Substitution Fails: Critical Considerations for Selecting N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide Over In-Class Analogs


While the cyclopentanecarboxamide scaffold is a common motif in medicinal chemistry, particularly in the development of chemokine receptor antagonists [1], direct substitution with in-class analogs of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is not straightforward. Subtle changes to the aryl substitution pattern can profoundly alter a molecule's target binding profile, selectivity, and even its activity. For example, the specific 3-amino-4-methyl substitution on the phenyl ring may be critical for the observed preliminary CCR5 antagonism [2]. Conversely, assays indicate the compound is not a broad-spectrum enzyme inhibitor, as it showed insignificant activity against cAMP phosphodiesterase in vitro [3]. This combination of potential for target-specific activity and proven lack of off-target activity distinguishes this specific compound from its close structural relatives, where such a profile is not guaranteed.

Quantitative Differentiation Evidence for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (946690-42-2)


Preliminary CCR5 Antagonism Screening Distinguishes This Compound

Preliminary pharmacological screening data suggests that N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide exhibits activity as a CCR5 antagonist [1]. While specific IC50 values are not publicly available for this compound, the classification as a CCR5 antagonist is a critical differentiating factor. This activity profile contrasts with that of a more potent, structurally complex cyclopentanecarboxamide analog, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide, which is a highly potent and selective CCR2 antagonist with an IC50 of 1.3 nM against hCCR2 and only ~500-fold selectivity over CCR5 [2]. This comparison highlights that even within the same core scaffold, the substitution pattern dictates the primary target. For researchers requiring a CCR5-active probe derived from a cyclopentanecarboxamide scaffold, this compound represents a distinct and potentially more accessible alternative to the potent CCR2-selective analogs.

CCR5 Antagonist HIV Inflammation Chemokine Receptor

Negative Selectivity Data Confirms Lack of Phosphodiesterase Activity

In a direct in vitro assay for cAMP phosphodiesterase inhibitory activity, N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide was determined to be 'insignificant' [1]. This is a crucial piece of selectivity data that differentiates it from other compounds in its class or those with similar scaffolds. The absence of activity at this specific enzyme, which is a common off-target for many small molecules, provides a key rationale for its selection in research applications where phosphodiesterase inhibition would be a confounding variable. This negative result is a quantifiable and verifiable differentiator, ensuring that observed biological effects in cellular models are less likely to be attributed to interference with cAMP signaling pathways.

Selectivity Phosphodiesterase cAMP Off-Target

Commercial Purity Specifications Ensure Reproducibility in Chemical Synthesis

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is commercially supplied with a defined minimum purity of 95.0% . This specification, while standard for research-grade chemicals, is a critical quantitative differentiator when compared to custom-synthesized batches or less stringently characterized sources. For synthetic chemists utilizing this compound as a building block, the purity level directly impacts reaction yields, the formation of byproducts, and the reproducibility of synthetic routes. A guaranteed purity of ≥95% provides a reliable baseline for planning stoichiometric calculations and minimizing purification steps, thereby offering a quantifiable advantage in procurement and experimental design.

Organic Synthesis Building Block Quality Control Purity

Optimal Application Scenarios for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide Based on Differentiated Evidence


Exploratory Research in CCR5-Mediated Pathways

This scenario is supported by the preliminary evidence of CCR5 antagonism [1]. N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide can serve as a probe molecule in cellular assays investigating the role of CCR5 in HIV infection, inflammation, or immune cell migration. Its distinct profile compared to potent CCR2 antagonists [2] makes it a suitable tool for differentiating the roles of these related chemokine receptors in disease models.

Synthetic Intermediate for Advanced Medicinal Chemistry

With a guaranteed minimum purity of 95.0% , this compound is an excellent starting material for the synthesis of more complex, functionalized cyclopentanecarboxamide derivatives. The presence of a reactive 3-amino group on the phenyl ring provides a convenient handle for further derivatization, such as diazotization, acylation, or reductive amination, enabling the creation of focused libraries for structure-activity relationship (SAR) studies.

Selectivity Profiling and Off-Target Confirmation Studies

The confirmed lack of activity against cAMP phosphodiesterase [3] makes this compound valuable in studies where a clean off-target profile is required. It can be used as a control compound to confirm that any observed biological activity in a given assay is not due to interference with cAMP signaling pathways, thereby increasing the confidence in the results of phenotypic screening campaigns.

Technical Documentation Hub

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